1-Chloropropane-d7

Catalog No.
S871850
CAS No.
761374-88-3
M.F
C3H7Cl
M. Wt
85.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloropropane-d7

CAS Number

761374-88-3

Product Name

1-Chloropropane-d7

IUPAC Name

1-chloro-1,1,2,2,3,3,3-heptadeuteriopropane

Molecular Formula

C3H7Cl

Molecular Weight

85.58 g/mol

InChI

InChI=1S/C3H7Cl/c1-2-3-4/h2-3H2,1H3/i1D3,2D2,3D2

InChI Key

SNMVRZFUUCLYTO-NCKGIQLSSA-N

SMILES

CCCCl

Canonical SMILES

CCCCl

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])Cl
  • Improved NMR Spectroscopy

    Nuclear magnetic resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules. Deuteration can simplify NMR spectra by eliminating signals from protons (hydrogens) not involved in the area of interest. This allows researchers to focus on specific regions of the molecule and obtain clearer data ().

  • Kinetic Isotope Effect Studies

    Deuterium substitution can be used to investigate reaction mechanisms through kinetic isotope effects. By comparing the reaction rates of a normal molecule and its deuterated counterpart, researchers can gain insights into the role of specific bonds or functional groups in the reaction pathway ().

  • Internal Standard in Mass Spectrometry

    1-Chloropropane-d7 can be used as an internal standard in mass spectrometry experiments due to its unique mass spectrum resulting from the deuterium substitution. This allows for accurate quantification of other analytes in the sample by correcting for variations in instrument performance or sample preparation ().

1-Chloropropane-d7, also known as 1-chloro-1,1,2,2,3,3,3-heptadeuteriopropane, is a deuterated derivative of 1-chloropropane. Its molecular formula is C₃D₇Cl, and it features three carbon atoms, seven deuterium atoms, and one chlorine atom. This compound is characterized by a clear, colorless liquid form and has distinct physical properties due to the presence of deuterium, which affects its density and boiling point compared to its non-deuterated counterpart .

The molecular structure includes a polar carbon-halogen bond, resulting in a partial positive charge on the carbon atom and a partial negative charge on the chlorine atom. This polarity contributes to the compound's reactivity and interaction with other chemicals .

It undergoes include:

  • Nucleophilic Substitution Reactions: In these reactions, the chlorine atom can be replaced by nucleophiles such as hydroxide ions or alkoxides.
  • Elimination Reactions: These reactions involve the removal of hydrogen halide (HCl), leading to the formation of alkenes .

The presence of deuterium allows for unique studies in reaction kinetics and mechanisms due to the isotope effect, where reactions involving deuterated compounds often proceed at different rates compared to their non-deuterated analogs.

Research indicates that 1-chloropropane-d7 can be significant in toxicological studies. It has been examined for its potential health effects related to chlorinated hydrocarbons. Studies have shown that exposure may lead to the formation of N7-guanyl adducts, which are associated with toxicity in liver and kidney tissues . Additionally, its behavior in biological systems can provide insights into detoxification processes and bioremediation applications.

The synthesis of 1-chloropropane-d7 can be achieved through several methods:

  • Reaction of n-Propyl Alcohol with Phosphorus Trichloride: This method involves treating n-propyl alcohol with phosphorus trichloride in the presence of a catalyst such as zinc chloride. The reaction facilitates the substitution of hydroxyl groups with chlorine atoms .
  • Halogenation of Propane: Another approach includes the halogenation of propane using chlorine gas under UV light conditions. This method can selectively produce various chlorinated products depending on reaction conditions.

1-Chloropropane-d7 has several applications across different fields:

  • Isotope Studies: It serves as a tracer in environmental studies to understand chlorinated hydrocarbon behavior and transformation processes.
  • Chemical Synthesis: The compound is utilized in organic synthesis as a building block for more complex molecules.
  • Pharmaceutical Research: Its unique isotopic labeling makes it valuable in pharmaceutical research for tracking metabolic pathways and interactions .

Studies involving 1-chloropropane-d7 focus on its interactions with various biological systems and chemical environments. For instance:

  • Biochemical Transformations: Research has shown that microorganisms can cometabolically oxidize chlorinated propanes, indicating potential bioremediation strategies using this compound.
  • Photolysis Studies: Investigations into the photolytic degradation of chlorinated compounds reveal insights into their stability and reactivity under environmental conditions .

Several compounds share structural similarities with 1-chloropropane-d7. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-ChloropropaneC₃H₇ClNon-deuterated version; common solvent
2-ChloropropaneC₃H₇ClIsomeric form; different reactivity
2-Chloropropane-d7C₃D₇ClIsotopic variant; used in similar studies
1-BromopropaneC₃H₇BrBrominated analog; different reactivity
n-Propyl ChlorideC₃H₇ClCommon name for 1-chloropropane

The uniqueness of 1-chloropropane-d7 lies in its isotopic labeling with deuterium, which allows for specialized applications in research that require tracking and tracing mechanisms not possible with non-deuterated compounds. This property makes it particularly valuable in both environmental science and pharmaceutical research .

Physical State and Appearance

1-Chloropropane-d7 exists as a liquid at room temperature and standard atmospheric pressure [1] [2]. The compound manifests as a colorless clear liquid with characteristic transparency [1] [2]. This physical state is consistent with its non-deuterated counterpart, 1-chloropropane, which also appears as a clear colorless liquid [3] [4]. The deuterium substitution does not significantly alter the fundamental physical appearance of the compound, maintaining the typical characteristics of a simple chloroalkane.

Melting and Boiling Points

The boiling point of 1-chloropropane-d7 has been determined to be 46.845°C at 760 mmHg [5] [6]. This represents a slight increase compared to the non-deuterated 1-chloropropane, which has a boiling point range of 46.6-46.8°C [7] [8] [9]. The increase of approximately 0.245°C can be attributed to the isotope effect resulting from the substitution of seven hydrogen atoms with deuterium atoms, which increases the molecular mass and slightly strengthens intermolecular forces.

The melting point of 1-chloropropane-d7 is not available in the current literature [5] [6]. However, the non-deuterated compound has a well-documented melting point of -122.8°C to -123°C [7] [8] [9] [3]. Based on isotope effects observed in similar compounds, the deuterated version would be expected to have a slightly higher melting point due to the increased molecular mass and altered vibrational frequencies.

Density and Phase Behavior

1-Chloropropane-d7 exhibits a density of 0.957 g/cm³ [5] [6]. This represents a significant increase compared to the non-deuterated compound, which has a density ranging from 0.89 to 0.892 g/cm³ [7] [8] [9] [3]. The density increase of approximately 0.065 g/cm³ is directly attributable to the isotope effect, as deuterium has approximately twice the mass of hydrogen while occupying similar molecular volume.

The compound remains less dense than water (1.0 g/cm³), indicating it would float on water surfaces, similar to its non-deuterated counterpart [3] [4]. This density characteristic is important for understanding the compound's behavior in aqueous environments and its potential environmental fate.

Solubility Characteristics

While specific solubility data for 1-chloropropane-d7 is not extensively documented in the literature, the compound is expected to exhibit solubility characteristics similar to its non-deuterated counterpart [1]. The non-deuterated 1-chloropropane shows limited water solubility of approximately 2.7-2.72 g/L at 20-25°C [7] [8] [9] [2].

The compound is expected to be readily soluble in organic solvents such as ethanol, acetone, benzene, and toluene [2], following the general principle that "like dissolves like." The presence of the chlorine atom provides some polarity to the molecule, while the three-carbon chain contributes to its hydrophobic character. The deuterium substitution is not expected to significantly alter these solubility patterns, as the electronic and structural properties remain largely unchanged.

Vapor Pressure and Volatility

The vapor pressure of 1-chloropropane-d7 has not been directly measured in the available literature. However, it is expected to be similar to that of non-deuterated 1-chloropropane, which exhibits a vapor pressure of approximately 343-345 mmHg at 25°C [7] [8] [1]. Deuterium substitution typically results in a slight decrease in vapor pressure due to the increased molecular mass and slightly stronger intermolecular forces, but this effect is generally minimal for such substitutions.

The compound is classified as highly volatile, similar to its non-deuterated counterpart [3] [10]. This high volatility is characteristic of short-chain chloroalkanes and is an important consideration for handling, storage, and analytical applications. The volatility makes the compound suitable for gas chromatographic analysis and contributes to its utility as an internal standard in mass spectrometry applications .

Exact Mass and Isotopic Distribution

The exact mass of 1-chloropropane-d7 is 85.0676 g/mol [5] [12], while its molecular weight is 85.58 g/mol [13] [5] [6] [12]. The difference between these values reflects the natural abundance of isotopes in the molecular formula C₃D₇Cl.

The isotopic distribution of 1-chloropropane-d7 is significantly different from its non-deuterated counterpart due to the complete deuterium substitution [14]. The mass shift of 7.044 Da (from 78.024 Da to 85.068 Da) represents the incorporation of seven deuterium atoms, each contributing approximately 1.006 Da per substitution [14]. This substantial mass shift is crucial for its applications in mass spectrometry as an internal standard, where the deuterated compound can be easily distinguished from the non-deuterated analyte.

The isotopic pattern shows a monoisotopic peak at m/z 85.068 for the molecular ion, with characteristic fragmentation patterns that parallel those of the non-deuterated compound but at correspondingly higher masses [14]. This isotopic signature is essential for analytical applications and helps confirm the identity and purity of the deuterated compound in various analytical procedures.

PropertyValueReference
Molecular Weight85.58 g/mol [13] [5] [6] [12]
Molecular FormulaC₃D₇Cl [13] [5] [6]
Exact Mass85.0676 g/mol [5] [12]
Density0.957 g/cm³ [5] [6]
Boiling Point46.845°C at 760 mmHg [5] [6]
Physical StateLiquid [1] [2]
AppearanceColorless clear liquid [1] [2]
LogP1.635-2.13 [5] [6]
IsotopeMass (Da)Description
Natural Abundance C₃H₇Cl78.024Monoisotopic mass of non-deuterated compound
Deuterated C₃D₇Cl85.068Monoisotopic mass of fully deuterated compound
Mass Shift per Deuterium1.006Mass difference between ²H and ¹H
Total Mass Shift7.044Total mass increase for d7 substitution

XLogP3

2

Dates

Last modified: 04-15-2024

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